

An In-depth Technical Guide to PV-1019: A Selective Chk2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PV-1019

Cat. No.: B12389911

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PV-1019** (also known as NSC 744039), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in cancer research and drug development.

Chemical Structure and Properties

PV-1019 is chemically identified as 7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazono)-ethyl]-phenyl}-amide. It was developed as a derivative of the Chk2 inhibitor NSC 109555.^[1]

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Chemical Properties of **PV-1019**

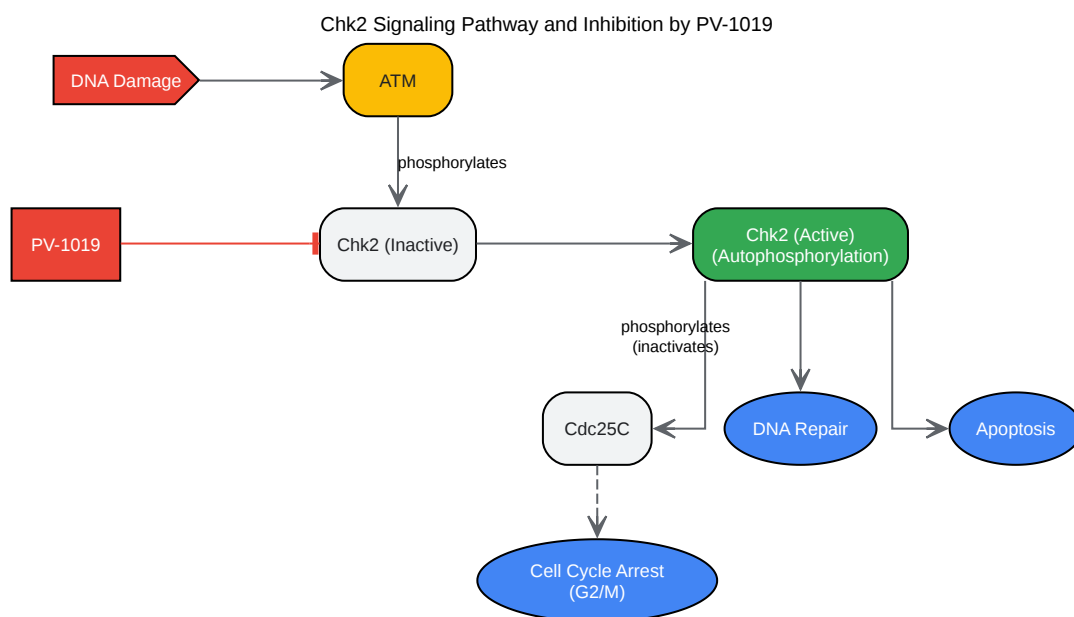
Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₇ N ₇ O ₃	[2][3]
Molecular Weight	379.37 g/mol	[2][3]
Synonyms	NSC 744039	[4]
Target	Checkpoint Kinase 2 (Chk2)	[2]
Pathway	Cell Cycle/DNA Damage	[2]

Mechanism of Action

PV-1019 functions as a selective and potent inhibitor of Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway. In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, leading to cell cycle arrest, DNA repair, or apoptosis.[5]

PV-1019 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk2.[1] This inhibition prevents the autophosphorylation of Chk2, which is a critical step for its activation.[1] Consequently, the downstream signaling cascade is disrupted, affecting the phosphorylation of key substrates like Cdc25C and HDMX.[1]

Signaling Pathway of Chk2 Inhibition by PV-1019



[Click to download full resolution via product page](#)

Caption: Chk2 activation by DNA damage and its inhibition by **PV-1019**.

Quantitative Data

PV-1019 demonstrates high potency and selectivity for Chk2 over other kinases, including the structurally related Chk1.

Table 2: In Vitro Inhibitory Activity of **PV-1019**

Target Enzyme	Substrate	IC ₅₀ Value	Reference
Chk2	Histone H1	138 nM	[6]
Chk2	GST-Cdc25C	260 nM	
Chk1	Histone H1	55 μ M	

Experimental Protocols

The following sections outline the key methodologies used to characterize the activity of **PV-1019**.

In Vitro Chk2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of **PV-1019** on the enzymatic activity of recombinant Chk2.

Objective: To determine the IC₅₀ of **PV-1019** for Chk2 kinase activity.

Materials:

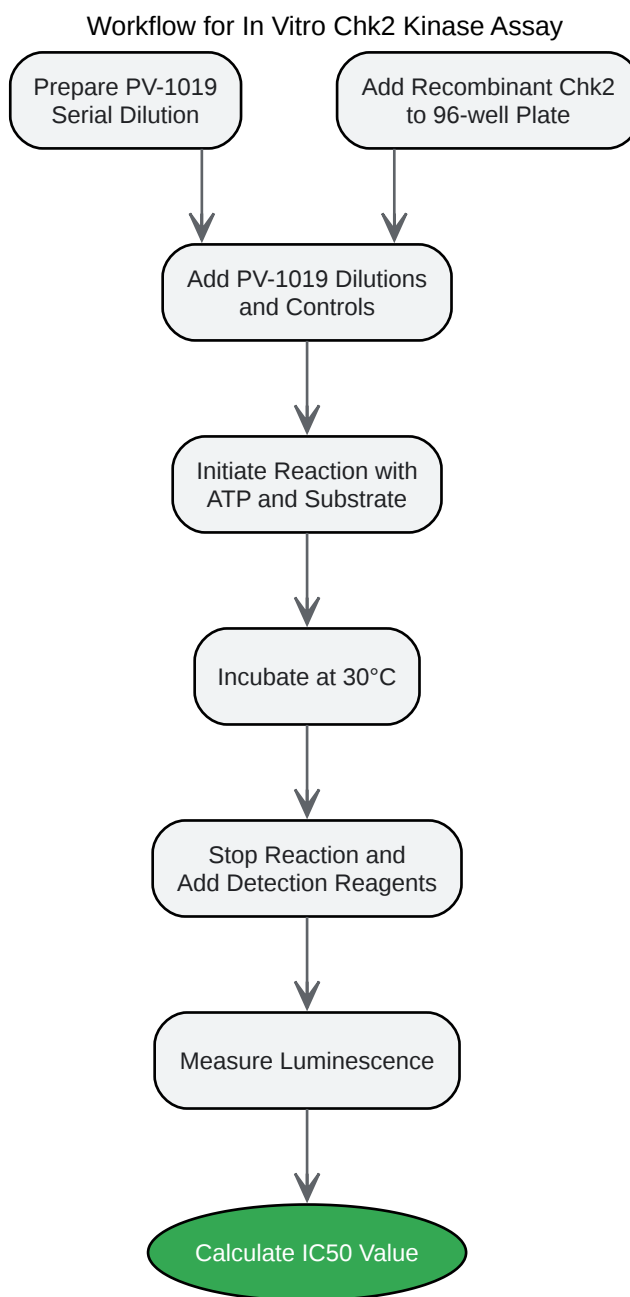
- Recombinant Chk2 enzyme
- Kinase assay buffer
- ATP (radiolabeled or for use with ADP-Glo™)
- Substrate (e.g., Histone H1 or a specific peptide like CHKtide)
- **PV-1019** (dissolved in DMSO)
- 96-well plates
- ADP-Glo™ Kinase Assay kit (or alternative detection method)

Protocol Outline:

- Prepare a serial dilution of **PV-1019** in the kinase assay buffer.

- In a 96-well plate, add the recombinant Chk2 enzyme to each well.
- Add the diluted **PV-1019** or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding a mixture of ATP and the chosen substrate (e.g., Histone H1).
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent followed by the kinase detection reagent.[\[7\]](#)
- Measure luminescence to determine the amount of ADP produced, which is inversely proportional to the kinase activity.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for In Vitro Kinase Assay



[Click to download full resolution via product page](#)

Caption: A simplified workflow for determining the in vitro IC₅₀ of **PV-1019**.

Western Blot Analysis of Chk2 Autophosphorylation

This cellular assay assesses the ability of **PV-1019** to inhibit the activation of Chk2 within cancer cells in response to DNA damage.

Objective: To determine the effect of **PV-1019** on the autophosphorylation of Chk2 at key activation sites (e.g., Ser516) in cells.[\[8\]](#)

Materials:

- Cancer cell line (e.g., H1299)
- **PV-1019**
- DNA damaging agent (e.g., Etoposide, ionizing radiation)
- Cell lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-Chk2 (e.g., Ser516), anti-total-Chk2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol Outline:

- Culture cells to the desired confluency.
- Pre-treat cells with various concentrations of **PV-1019** for a specified time (e.g., 3 hours).
- Induce DNA damage by treating cells with a DNA damaging agent (e.g., etoposide) or exposing them to ionizing radiation.

- Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration of the cell lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a loading control like actin.[5]

Therapeutic Potential

PV-1019 has shown potential as both a chemotherapeutic and a radiosensitizing agent. It exhibits synergistic antiproliferative activity when combined with topoisomerase I inhibitors like topotecan and camptothecin, as well as with radiation in human tumor cell lines.[1] Furthermore, **PV-1019** can protect normal mouse thymocytes from apoptosis induced by ionizing radiation, suggesting a potential role in mitigating the side effects of radiotherapy.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazono)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phospho-Chk2 (Ser516) Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to PV-1019: A Selective Chk2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12389911#what-is-the-chemical-structure-of-pv-1019>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com